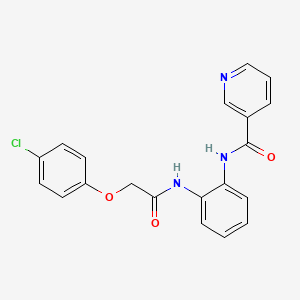

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, was synthesized by stirring N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of 2,6-lutidine, and o-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyl uraniumtetrafluoroborate in cooled condition .Molecular Structure Analysis

The three-dimensional structure of similar compounds has been elucidated using single crystal X-ray diffraction methods . It was found to crystallize in the monoclinic crystal system with space group P21/c . The structure was solved by direct methods and refined by full matrix least square procedure .作用機序

Target of Action

The primary target of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide, also known as CBA, is TMEM206 , a transmembrane protein . TMEM206 is known to conduct chloride ions across plasma and vesicular membranes .

Mode of Action

CBA interacts with TMEM206 by inhibiting its mediated currents . This inhibition is particularly effective at low pH levels, with an IC50 of 9.55 µM .

Biochemical Pathways

TMEM206 is reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .

Result of Action

The molecular and cellular effects of CBA’s action primarily involve the inhibition of TMEM206-mediated currents . This could potentially affect cellular signaling and other physiological functions regulated by chloride ions.

実験室実験の利点と制限

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide 1 has several advantages for lab experiments, including its low toxicity, high selectivity, and favorable pharmacokinetic properties. However, its low solubility and poor stability in aqueous solutions may limit its use in certain assays. Moreover, the lack of a crystal structure of this compound 1 bound to CBP has hindered the development of more potent analogs.

将来の方向性

For the development of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide 1 include the optimization of its pharmacokinetic properties, the identification of more potent analogs, and the investigation of its potential as a combination therapy with other anticancer agents. Moreover, the elucidation of the crystal structure of this compound 1 bound to CBP would provide valuable insights into its mechanism of action and facilitate the development of more potent inhibitors.

合成法

The synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide 1 involves the reaction of 4-chlorophenoxyacetic acid with 2-aminophenol to obtain 2-(4-chlorophenoxy)acetanilide. This intermediate is then reacted with 2-bromoacetophenone to obtain this compound 1. The overall yield of the synthesis is approximately 20%.

科学的研究の応用

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide 1 has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in vivo. Moreover, this compound 1 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

特性

IUPAC Name |

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3/c21-15-7-9-16(10-8-15)27-13-19(25)23-17-5-1-2-6-18(17)24-20(26)14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRUNBRXVDLVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)